molecular formula C19H15N3O2 B253100 N-[4-(benzoylamino)phenyl]nicotinamide

N-[4-(benzoylamino)phenyl]nicotinamide

Cat. No.: B253100
M. Wt: 317.3 g/mol
InChI Key: KGWLVGPROAARKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzoylamino)phenyl]nicotinamide is a useful research compound. Its molecular formula is C19H15N3O2 and its molecular weight is 317.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

N-[4-(benzoylamino)phenyl]nicotinamide has been investigated for its anticancer properties, particularly its ability to inhibit tumor growth and metastasis. Studies have shown that derivatives of this compound can effectively target cancer cells while sparing normal cells, making them promising candidates for further development.

  • Case Study : A derivative of this compound was evaluated for its effects on hepatic and breast cancer cell lines, demonstrating significant cytotoxicity with IC50 values of 21.00 μM and 26.10 μM respectively, while maintaining a favorable selectivity index against normal cell lines .

Anti-Angiogenic Properties

The compound has also been explored for its anti-angiogenic effects, which are crucial in treating diseases characterized by abnormal blood vessel growth, such as cancer and diabetic retinopathy.

  • Mechanism : The compound acts as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis. In vitro studies indicated that it could inhibit VEGFR-2 with an IC50 value of 65 nM .

Inhibition of DNA Methylation

Research indicates that certain analogs of this compound can inhibit DNA methyltransferases, enzymes involved in the epigenetic regulation of gene expression. This property is particularly relevant in the context of cancer, where aberrant methylation patterns are often observed.

  • Findings : Compounds designed based on this structure were shown to inhibit DNMT1, DNMT3A, and DNMT3B, suggesting a potential role in reversing epigenetic silencing in tumors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against HepG2 and MCF-7 cell lines
Anti-AngiogenicInhibition of VEGFR-2 with IC50 = 65 nM
DNA Methylation InhibitionInhibition of DNMT1, DNMT3A, DNMT3B

Table 2: Comparative Analysis of Related Compounds

Compound NameIC50 (µM)Activity TypeReference
This compound21.00Hepatic Cancer Cell Line
N-(2-(4-bromophenylamino)-5-(trifluoromethyl)phenyl)nicotinamide26.10Breast Cancer Cell Line
SGI-1027VariesDNA Methylation Inhibition

Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

N-(4-benzamidophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C19H15N3O2/c23-18(14-5-2-1-3-6-14)21-16-8-10-17(11-9-16)22-19(24)15-7-4-12-20-13-15/h1-13H,(H,21,23)(H,22,24)

InChI Key

KGWLVGPROAARKE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

solubility

0.8 [ug/mL]

Origin of Product

United States

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